molecular formula C12H10O2S B581561 4-(5-Formylthiophen-2-YL)-2-methylphenol CAS No. 1261976-11-7

4-(5-Formylthiophen-2-YL)-2-methylphenol

Cat. No.: B581561
CAS No.: 1261976-11-7
M. Wt: 218.27
InChI Key: WMFSUIOAALVBME-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-YL)-2-methylphenol is a chemical compound with the molecular formula C11H8O2S. It is known for its unique structure, which includes a thiophene ring substituted with a formyl group and a phenol ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium complexes. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-Formylthiophen-2-YL)-2-methylphenol include other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents and functional groups.

Uniqueness

This compound is unique due to its combination of a formyl-substituted thiophene ring and a methyl-substituted phenol ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFSUIOAALVBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683769
Record name 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-11-7
Record name 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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